2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid

Description

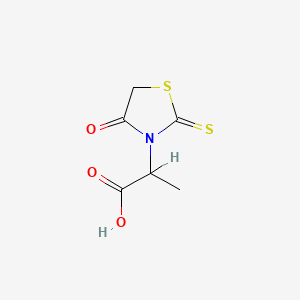

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid is a thiazolidinone derivative characterized by a central 4-oxo-2-sulfanylidene-1,3-thiazolidine ring substituted with a propanoic acid group at position 2. This compound belongs to a broader class of rhodanine and thiazolidinone derivatives, which are widely studied for their diverse pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S2/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSZELICBFRQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959941 | |

| Record name | 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39137-13-8 | |

| Record name | 3-Thiazolidineacetic acid, alpha-methyl-4-oxo-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039137138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. One common method involves the reaction of 4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid with an aldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid as an anticancer agent.

Case Study: Antitumor Mechanism

A study investigated a derivative of thiazolidinone (Les-3331), which demonstrated high cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved:

- Induction of Apoptosis : The compound increased caspase-8 and caspase-9 concentrations, indicating activation of apoptotic pathways.

- Inhibition of Autophagy : Decreased levels of LC3A, LC3B, and Beclin-1 were observed, suggesting a reduction in autophagic processes .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research into its derivatives indicates that modifications can enhance efficacy against various pathogens.

Data Table: Antimicrobial Activity

| Compound Derivative | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Les-3331 | E. coli | 32 µg/mL |

| Les-3331 | S. aureus | 16 µg/mL |

| Les-3331 | P. aeruginosa | 64 µg/mL |

This table illustrates the effectiveness of the compound against common bacterial strains, showcasing its potential for development into therapeutic agents for infectious diseases.

Anti-inflammatory Applications

The anti-inflammatory properties of thiazolidinone derivatives have been explored, with evidence suggesting that they can modulate inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and aldose reductase, leading to its biological effects . Additionally, it can induce apoptosis in cancer cells by targeting antiapoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The compound’s structural analogues differ primarily in substituents attached to the thiazolidinone ring and the carboxylic acid chain length. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: The 5-position of the thiazolidinone ring is critical for biological activity. Aromatic substituents (e.g., 4-chlorophenylfuran in Claficapavir) enhance antiviral activity, while conjugated alkenes (e.g., cinnamaldehyde derivatives) improve antibacterial properties .

- Carboxylic Acid Chain: The propanoic acid group in the target compound may offer better solubility compared to shorter-chain analogues (e.g., acetic acid derivatives) .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The propanoic acid group improves aqueous solubility compared to methyl or ethyl esters, facilitating in vivo absorption .

Biological Activity

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid is a compound belonging to the thiazolidine family, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 173.22 g/mol. The compound features a thiazolidine ring, which is known for its reactivity and biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 173.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key] |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazolidine derivatives. The process may include the formation of the thiazolidine ring followed by functionalization at key positions to yield the desired product. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions for yield and purity .

Anticancer Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit the growth of prostate cancer cells with improved selectivity compared to other cytotoxic agents . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Prostate Cancer Cell Lines

A study evaluated several thiazolidine derivatives against human prostate cancer cell lines (DU-145, PC-3, LNCaP). The results indicated that specific compounds exhibited potent cytotoxicity, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that thiazolidine derivatives possess broad-spectrum activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Antimicrobial Screening

In a screening study using the agar diffusion method, several thiazolidine derivatives demonstrated varying levels of antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with specific substituents showed enhanced efficacy, suggesting a structure-activity relationship that warrants further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications at various positions on the thiazolidine ring can significantly influence their potency and selectivity. For instance:

- Substituent Variations : Different alkyl or aryl groups at the 5-position of the thiazolidine ring have been shown to affect both anticancer and antimicrobial activities.

- Functional Groups : The presence of electron-withdrawing or donating groups can modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.